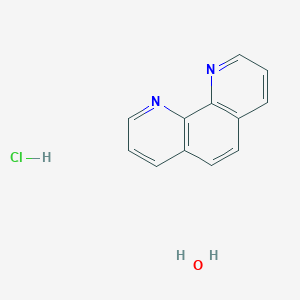

1,10-Phenanthroline monohydrochloride monohydrate

Description

Properties

IUPAC Name |

1,10-phenanthroline;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.ClH.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-8H;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLHUHRGAIHALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044309 | |

| Record name | 1,10-Phenanthroline hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18851-33-7, 3829-86-5 | |

| Record name | 1,10-Phenanthroline hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-phenanthroline monohydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-PHENANTHROLINE MONOHYDROCHLORIDE MONOHYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,10-Phenanthroline Monohydrochloride Monohydrate

This technical guide provides a comprehensive overview of the core physical properties of 1,10-Phenanthroline Monohydrochloride Monohydrate, a heterocyclic organic compound widely utilized by researchers, scientists, and drug development professionals. This document details the compound's key physical characteristics, outlines experimental protocols for their determination, and visually represents its mechanism of action as a metallopeptidase inhibitor.

Core Physicochemical Data

This compound is a well-known chelating agent that forms stable complexes with many metal ions.[1] The quantitative physical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₂H₈N₂ · HCl · H₂O | [2][3] |

| Molecular Weight | 234.68 g/mol | [2][4] |

| Appearance | White fine crystalline powder or colorless crystals. | [5][6] |

| Melting Point | 224-225 °C | [5][6][7] |

| Solubility | Soluble in water. | [2][5][7] |

| CAS Number | 18851-33-7 | [2][3] |

Experimental Protocols

The following sections provide detailed methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a standard melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is completely dry. If necessary, gently grind the crystals to a fine powder using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute to obtain an approximate melting point range.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new capillary with the sample and heat it to about 15 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample has melted (completion of melting). The melting point is reported as this range.

Determination of Aqueous Solubility (Qualitative)

A qualitative assessment of solubility in water can be performed through simple dissolution observation.

Materials:

-

This compound sample

-

Deionized water

-

Test tubes or small vials

-

Vortex mixer or magnetic stirrer

Procedure:

-

Weigh approximately 10 mg of this compound and place it into a clean test tube or vial.

-

Add 1 mL of deionized water to the container.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring with a magnetic stir bar.

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble at that concentration. If solid material remains, the compound has limited solubility. The search results indicate that this compound is soluble in water.[2][5][7]

Mechanism of Action: Metallopeptidase Inhibition

1,10-Phenanthroline and its salts are known inhibitors of metallopeptidases.[1] This inhibition occurs through the chelation of the metal ion, typically zinc (Zn²⁺), which is essential for the catalytic activity of the enzyme.[5] The removal of this metal ion results in an inactive apoenzyme.[1]

Caption: Inhibition of a metallopeptidase by 1,10-phenanthroline through chelation of the zinc cofactor.

References

- 1. labproservices.com [labproservices.com]

- 2. toku-e.com [toku-e.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [chemicalbook.com]

- 6. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [amp.chemicalbook.com]

- 7. 1,10-Phenanthroline monohydrochloride | CAS#:3829-86-5 | Chemsrc [chemsrc.com]

The Core Mechanism of 1,10-Phenanthroline Monohydrochloride Monohydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Phenanthroline (phen) is a heterocyclic organic compound renowned for its potent metal-chelating properties.[1] As a monohydrochloride monohydrate salt, it exhibits enhanced solubility in aqueous solutions, facilitating its application in biological systems. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of 1,10-phenanthroline monohydrochloride monohydrate, with a focus on its role as a metalloprotease inhibitor, its nuclease activity when complexed with metals, and its induction of apoptosis, particularly in cancer cells. The document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and biochemical research.

Core Mechanism of Action: Metal Chelation

The fundamental mechanism underpinning the diverse biological activities of 1,10-phenanthroline is its function as a powerful chelating agent. Its rigid, planar tricyclic structure contains two nitrogen atoms at positions 1 and 10, which act as Lewis base donor sites, enabling it to form stable complexes with a wide range of divalent metal ions, including zinc, copper, and iron.[1][2][3][4] This sequestration of metal ions is central to its ability to inhibit metalloenzymes and modulate various cellular processes.

Inhibition of Metalloproteases

A primary and well-documented activity of 1,10-phenanthroline is the inhibition of metalloproteases, particularly zinc-dependent enzymes.[4][5] These enzymes play crucial roles in physiological and pathological processes, including tissue remodeling, angiogenesis, and cancer metastasis.[6] By chelating the essential zinc ion from the active site of metalloproteases, 1,10-phenanthroline disrupts their catalytic function, leading to their inhibition.[5][6] This inhibitory action has been observed against various metalloproteases, including matrix metalloproteinases (MMPs) like collagenase.[7]

Nuclease Activity of Metal-Phenanthroline Complexes

In the presence of certain transition metals, particularly copper, 1,10-phenanthroline exhibits potent nuclease activity. The 1,10-phenanthroline-copper complex, specifically the (OP)₂Cu⁺ species, can cleave DNA and RNA.[8] This process is dependent on a coreactant, typically hydrogen peroxide or a reducing agent like 3-mercaptopropionic acid, which leads to the generation of reactive oxygen species (ROS), such as hydroxyl radicals.[6][8] These highly reactive species then attack the deoxyribose moiety of the DNA backbone, causing single- and double-strand breaks.[6][8] This DNA-damaging capability is a cornerstone of the cytotoxic and anticancer properties of 1,10-phenanthroline-metal complexes.

Quantitative Data on Biological Activity

The following tables summarize the inhibitory concentrations of 1,10-phenanthroline and its complexes against various biological targets.

| Compound/Complex | Target | IC50 Value | Cell Line/System | Reference |

| o-Phenanthroline | Collagenase | 110.5 µM | Cell-free assay | [7] |

| Copper Complex 3 | Proteasomal Chymotrypsin-like Activity | 3 µM | Purified 20S proteasome | [8] |

| Copper Complex 4 | Proteasomal Chymotrypsin-like Activity | 1.3 µM | Purified 20S proteasome | [8] |

| Copper Complex 5 | Proteasomal Chymotrypsin-like Activity | 4.2 µM | Purified 20S proteasome | [8] |

| Copper Complex 6 | Proteasomal Chymotrypsin-like Activity | 3.3 µM | Purified 20S proteasome | [8] |

| [Cu(phen)₂] | Cytotoxicity | 4.03 µM | HepG2 cells | |

| 1,10-Phenanthroline | Phialophora verrucosa | MIC = 0.8 µg/ml | Fungal culture |

Signaling Pathways

The cytotoxic effects of 1,10-phenanthroline and its metal complexes, particularly in cancer cells, are mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

1,10-Phenanthroline and its metal complexes are potent inducers of apoptosis in both fungal and mammalian cells.[9] In cancer cells, copper-phenanthroline complexes have been shown to trigger apoptosis through multiple pathways.[1][8] This includes the activation of both initiator (caspase-8 and -9) and executioner (caspase-3) caspases.[1] The apoptotic cascade further involves the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[8]

The mitochondrial, or intrinsic, pathway of apoptosis is significantly implicated. Treatment with copper-phenanthroline complexes leads to a collapse of the mitochondrial membrane potential, an increase in the Bax/Bcl-2 expression ratio, and a decrease in the levels of Bcl-xL and Bid.[1] Furthermore, there is evidence of endoplasmic reticulum (ER) stress, indicated by the upregulation of GRP78, XBP-1, and CHOP, and the release of calcium from the ER lumen.[1] The tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 are also upregulated, contributing to cell cycle arrest, particularly at the G2/M phase.[1]

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the mechanism of action of this compound.

Metalloprotease Inhibition Assay

This assay measures the ability of 1,10-phenanthroline to inhibit the activity of a specific metalloprotease.

Principle: A fluorogenic substrate of the target metalloprotease is used. Upon cleavage by the active enzyme, a fluorescent signal is produced. The presence of an inhibitor reduces the rate of substrate cleavage and, consequently, the fluorescence.

General Protocol:

-

Enzyme Activation: If the metalloprotease is in a pro-enzyme form, activate it according to the manufacturer's instructions (e.g., using APMA for MMPs).

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, the activated enzyme, and varying concentrations of this compound.

-

Incubation: Incubate the plate at 37°C for a predetermined time.

-

Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of 1,10-phenanthroline by plotting the percent inhibition against the logarithm of the inhibitor concentration.

DNA Cleavage Assay

This assay assesses the ability of the 1,10-phenanthroline-copper complex to induce DNA strand breaks.

Principle: Supercoiled plasmid DNA is incubated with the 1,10-phenanthroline-copper complex and a reducing agent. Cleavage of the DNA will convert the supercoiled form (Form I) into nicked (Form II) and linear (Form III) forms, which can be separated by agarose gel electrophoresis.

General Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, 1,10-phenanthroline, a copper salt (e.g., CuSO₄), and a reducing agent (e.g., 3-mercaptopropionic acid) in a suitable buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a specific duration.

-

Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent like EDTA.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The decrease in the intensity of the supercoiled band and the appearance of nicked and linear bands indicate DNA cleavage.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

General Protocol:

-

Cell Treatment: Treat the target cells with this compound or its metal complex for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The population of cells can be differentiated as follows:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blot Analysis for PARP Cleavage

This technique is used to detect the cleavage of PARP, a key substrate of activated caspase-3 and a hallmark of apoptosis.

General Protocol:

-

Cell Lysis: After treatment with 1,10-phenanthroline, lyse the cells in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands. The appearance of an 89 kDa fragment alongside the full-length 116 kDa PARP indicates apoptosis.

Conclusion

This compound is a versatile compound with a well-defined mechanism of action rooted in its metal-chelating properties. Its ability to inhibit metalloproteases and, when complexed with copper, to cleave DNA and induce apoptosis through multiple signaling pathways, underscores its significance in biochemical research and its potential as a therapeutic agent, particularly in oncology. This guide provides a foundational understanding of its core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations, to aid researchers in their exploration of this potent bioactive molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Secondary structure specificity of the nuclease activity of the 1,10-phenanthroline-copper complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abcam.co.jp [abcam.co.jp]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. Structural analysis of metal chelation of the metalloproteinase thermolysin by 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G(1)-phase specific apoptosis in liver carcinoma cell line induced by copper-1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nuclease activity of 1,10-phenanthroline-copper: sequence-specific targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,10-phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis in yeast and mammalian cells by exposure to 1,10-phenanthroline metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1,10-Phenanthroline Monohydrochloride Monohydrate as a Metallopeptidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Phenanthroline, a heterocyclic organic compound, is a well-established broad-spectrum inhibitor of metallopeptidases. Its monohydrochloride monohydrate form is a readily available and widely used reagent in biochemical and pharmacological research. This technical guide provides an in-depth exploration of the core functions of 1,10-phenanthroline as a metallopeptidase inhibitor, its mechanism of action, and its applications in research and drug development. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its inhibitory activity, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to 1,10-Phenanthroline as a Metallopeptidase Inhibitor

1,10-Phenanthroline is a potent, reversible inhibitor of a wide range of metallopeptidases, a diverse class of enzymes that utilize a metal ion, typically zinc, in their catalytic mechanism. These enzymes play crucial roles in various physiological and pathological processes, including extracellular matrix remodeling, cell signaling, and tissue repair. Dysregulation of metallopeptidase activity is implicated in numerous diseases such as cancer, cardiovascular disorders, and inflammatory conditions.

The inhibitory action of 1,10-phenanthroline stems from its ability to act as a strong chelating agent. It forms a stable complex with the metal ion cofactor, most commonly Zn2+, located within the active site of the metallopeptidase. This sequestration of the essential metal ion renders the enzyme catalytically inactive. Due to this general mechanism, 1,10-phenanthroline exhibits broad-spectrum activity against various families of metallopeptidases, including Matrix Metalloproteinases (MMPs), astacins, and ADAMs (A Disintegrin and Metalloproteinase).

Mechanism of Inhibition

The primary mechanism by which 1,10-phenanthroline inhibits metallopeptidases is through the chelation of the catalytic zinc ion. The two nitrogen atoms of the 1,10-phenanthroline molecule coordinate with the Zn2+ ion, effectively removing it from its position within the enzyme's active site. This disrupts the geometry of the active site and prevents the binding and subsequent hydrolysis of the substrate.

Diagram: Mechanism of Metallopeptidase Inhibition by 1,10-Phenanthroline

Caption: Mechanism of 1,10-Phenanthroline Inhibition.

Quantitative Data on Inhibitory Activity

The inhibitory potency of 1,10-phenanthroline can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While it is recognized as a broad-spectrum inhibitor, specific quantitative data for its activity against a wide array of individual metallopeptidases is not always readily available in the literature. The table below summarizes some of the reported inhibitory concentrations.

| Metallopeptidase Target | Enzyme Type | Quantitative Value | Notes | Reference(s) |

| Collagenase | Matrix Metalloproteinase (MMP) | IC50: 110.5 μM | A type of MMP involved in breaking down collagen. | [1][2][3] |

| Astacin family | Metalloendopeptidase | Effective at 2 mM | Inhibition occurs within minutes at this concentration. | [4] |

| Schistosoma mansoni metalloproteases | Metalloendopeptidase | 0.5 - 150 μM | Dose-dependent inhibition of egg production, with 98% reduction at 50 μM. | [5] |

| General Metalloproteases | - | Effective concentration: 1-10 mM | Commonly used concentration range for effective inhibition in various assays. | [6] |

| Phialophora verrucosa metallopeptidase | Fungal Metallopeptidase | Complete inhibition | The enzymatic activity was completely blocked. | [7] |

Experimental Protocol: In Vitro Metallopeptidase Inhibition Assay

This section outlines a generalized protocol for determining the inhibitory effect of 1,10-phenanthroline on a specific metallopeptidase using a fluorogenic substrate.

4.1. Materials

-

Purified metallopeptidase

-

Fluorogenic metallopeptidase substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for many MMPs)

-

1,10-Phenanthroline monohydrochloride monohydrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

4.2. Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of 1,10-phenanthroline in DMSO.

-

Dilute the metallopeptidase and fluorogenic substrate to their working concentrations in the assay buffer. The optimal concentrations should be determined empirically but are typically in the nanomolar range for the enzyme and micromolar range for the substrate.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add the following components in order:

-

Assay buffer

-

1,10-phenanthroline solution at various concentrations (a serial dilution is recommended to determine IC50). Include a vehicle control (DMSO) without the inhibitor.

-

Metallopeptidase solution.

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

-

Measure the fluorescence intensity kinetically over a specific period (e.g., 30-60 minutes) at the same controlled temperature.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage (reaction velocity) from the linear portion of the fluorescence versus time plot for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration of 1,10-phenanthroline relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Diagram: Experimental Workflow for Metallopeptidase Inhibition Assay

Caption: Experimental Workflow for Inhibition Assay.

Impact on Signaling Pathways

Metallopeptidases, particularly MMPs, are key regulators of various signaling pathways that are critical in both normal physiology and disease progression, especially in cancer. By degrading components of the extracellular matrix, MMPs can release growth factors and cytokines, expose cryptic signaling domains on matrix proteins, and cleave and activate cell surface receptors. The inhibition of MMPs by 1,10-phenanthroline can therefore have significant downstream effects on these signaling cascades.

For instance, in the context of cancer, MMPs are known to influence pathways such as:

-

TGF-β Signaling: MMPs can activate latent TGF-β from the extracellular matrix, which can have context-dependent roles in either promoting or suppressing tumor growth.

-

Akt/PI3K Signaling: The degradation of the extracellular matrix by MMPs can modulate integrin signaling, which in turn can activate the pro-survival Akt/PI3K pathway.

-

ERK/MAPK Signaling: MMP-mediated release of growth factors can lead to the activation of receptor tyrosine kinases and the downstream ERK/MAPK pathway, promoting cell proliferation and survival.

Diagram: Signaling Pathways Modulated by MMPs

Caption: MMP-Modulated Signaling Pathways.

Applications in Research and Drug Development

The inhibitory properties of 1,10-phenanthroline make it a valuable tool in several areas of research and drug development:

-

Basic Research: It is widely used as a control inhibitor in studies investigating the roles of metallopeptidases in various biological processes. Its broad-spectrum nature allows researchers to ascertain whether an observed effect is dependent on metallopeptidase activity.

-

Drug Discovery: While 1,10-phenanthroline itself is generally too non-specific for therapeutic use, it serves as a scaffold and a reference compound in the development of more selective metallopeptidase inhibitors. By understanding its interaction with the enzyme active site, medicinal chemists can design novel inhibitors with improved specificity and potency.

-

Assay Development: It is a standard reagent in the development and validation of new assays for measuring metallopeptidase activity.

Conclusion

This compound is a fundamental and indispensable tool for researchers and scientists working in the field of metallopeptidase biology and drug development. Its well-characterized mechanism of action as a zinc-chelating inhibitor, coupled with its broad-spectrum activity, makes it an excellent reagent for elucidating the roles of metallopeptidases in health and disease. While its lack of specificity limits its direct therapeutic potential, it continues to be a cornerstone for the design and evaluation of novel, more targeted metallopeptidase inhibitors. This guide provides a comprehensive overview of its function, application, and the experimental considerations necessary for its effective use in a research setting.

References

- 1. o-Phenanthroline | 1,10-菲罗啉,邻菲罗啉 | MMP 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 2. selleck.co.jp [selleck.co.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. liverpool.ac.uk [liverpool.ac.uk]

- 5. The metalloprotease inhibitor 1,10-phenanthroline affects Schistosoma mansoni motor activity, egg laying and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The astacin family of metalloendopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,10-phenanthroline inhibits the metallopeptidase secreted by Phialophora verrucosa and modulates its growth, morphology and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1,10-Phenanthroline Monohydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,10-phenanthroline monohydrochloride monohydrate, a crucial heterocyclic organic compound with wide-ranging applications in analytical chemistry, biochemistry, and drug development. This document details the experimental protocols for its synthesis via the Skraup reaction, subsequent purification of the free base, and its conversion to the stable monohydrochloride monohydrate salt. Quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Synthesis of 1,10-Phenanthroline (Free Base)

The most common and effective method for synthesizing the 1,10-phenanthroline scaffold is the Skraup reaction.[1][2][3] This reaction involves the cyclization of an aromatic amine with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.[1] For the synthesis of 1,10-phenanthroline, a two-step Skraup reaction starting from o-phenylenediamine or a more efficient single Skraup reaction using 8-aminoquinoline as the precursor is typically employed.[1][3]

Experimental Protocol: Skraup Synthesis from 8-Aminoquinoline

This protocol outlines the synthesis of 1,10-phenanthroline from 8-aminoquinoline and glycerol.

Materials:

-

8-Aminoquinoline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic Acid (80%) or another suitable oxidizing agent

-

90% Phosphoric Acid

-

Sodium Hydroxide solution

-

Water

Procedure:

-

A mixture of 90% phosphoric acid, 80% arsenic acid, and 8-aminoquinoline is heated to 120°C with efficient stirring.

-

Glycerol is slowly added to the reaction mixture while maintaining the temperature at 120°C.

-

After the addition is complete, the temperature is raised to 140°C and held for a specified period to drive the reaction to completion.

-

The reaction mixture is then cooled and quenched with water.

-

The solution is made alkaline by the addition of a sodium hydroxide solution to precipitate the crude 1,10-phenanthroline.

-

The crude product is collected by filtration, washed with water, and dried.

A visual representation of the Skraup synthesis workflow is provided below.

Purification of 1,10-Phenanthroline

Crude 1,10-phenanthroline obtained from the Skraup reaction is often colored and contains impurities that must be removed.[1] A common and effective purification method involves an acid-base treatment followed by recrystallization.[1]

Experimental Protocol: Acid-Base Purification and Recrystallization

Materials:

-

Crude 1,10-Phenanthroline

-

Organic acid with a dissociation constant in the range of 1x10⁻⁴ to 1x10⁻⁶ (e.g., Acetic Acid, Propionic Acid)[1]

-

Sodium Hydroxide solution (e.g., 40%)

-

Ammonia solution

-

Activated Carbon (optional)

-

Benzene or Aqueous Ethanol for recrystallization

Procedure:

-

The crude 1,10-phenanthroline is dissolved in an aqueous solution of the organic acid.

-

The solution is partially neutralized by the dropwise addition of a sodium hydroxide solution until a slight permanent precipitate is formed.

-

(Optional) Activated carbon can be added to the solution, stirred, and then the mixture is filtered to remove colored impurities and the initial precipitate.

-

The filtrate is then made alkaline with an ammonia or sodium hydroxide solution to precipitate the purified 1,10-phenanthroline.

-

The purified product is collected by filtration, washed with water, and dried.

-

For further purification, the dried 1,10-phenanthroline is recrystallized from a suitable solvent such as benzene or aqueous ethanol.[1]

The purification workflow is illustrated in the following diagram.

Synthesis of this compound

The purified 1,10-phenanthroline free base can be converted to its more stable and water-soluble monohydrochloride monohydrate salt.

Experimental Protocol

Materials:

-

Purified 1,10-Phenanthroline

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

Procedure:

-

The purified 1,10-phenanthroline is dissolved in ethanol.

-

A stoichiometric amount of concentrated hydrochloric acid is added to the ethanolic solution with stirring.

-

Water is then added to the solution to induce crystallization of the hydrochloride salt.

-

The solution is cooled to facilitate complete precipitation.

-

The resulting white crystalline solid of this compound is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of 1,10-phenanthroline and its monohydrochloride monohydrate salt.

Table 1: Synthesis of 1,10-Phenanthroline

| Parameter | Value | Reference |

| Starting Material | 8-Aminoquinoline | [1] |

| Key Reagents | Glycerol, H₂SO₄, Arsenic Acid | [1] |

| Reaction Temperature | 120-140°C | [1] |

| Typical Yield | 15-52% | [4] |

| Appearance of Crude Product | Colored solid | [1] |

Table 2: Purification of 1,10-Phenanthroline

| Parameter | Value | Reference |

| Purification Method | Acid-Base Treatment & Recrystallization | [1] |

| Key Reagents | Acetic Acid, NaOH, Ammonia | [1] |

| Recrystallization Solvent | Benzene or Aqueous Ethanol | [1] |

| Appearance of Purified Product | Pale cream to colorless solid | [1] |

| Melting Point (anhydrous) | ~117°C |

Table 3: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₈N₂ · HCl · H₂O |

| Molecular Weight | 234.68 g/mol |

| Appearance | White fine crystalline powder |

| Melting Point | 224-225°C (lit.) |

| Solubility | Soluble in water |

Biological Activity and Signaling Pathway Inhibition

1,10-Phenanthroline and its derivatives are known to exhibit a range of biological activities, primarily due to their ability to chelate metal ions. A significant application in drug development is their role as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] Dysregulation of MMP activity is implicated in various pathological processes, including cancer metastasis.

The inhibitory action of 1,10-phenanthroline on MMPs occurs through the chelation of the essential Zn²⁺ ion in the enzyme's active site, thereby blocking its catalytic function. This disruption of MMP activity can interfere with downstream signaling pathways that promote cell invasion and migration.

The diagram below illustrates the inhibitory effect of 1,10-phenanthroline on a simplified MMP signaling pathway leading to extracellular matrix degradation.

References

An In-depth Technical Guide to 1,10-Phenanthroline Monohydrochloride Monohydrate

CAS Number: 18851-33-7

This technical guide provides a comprehensive overview of 1,10-Phenanthroline monohydrochloride monohydrate, a versatile heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Chemical and Physical Properties

This compound is a white to colorless crystalline solid. It is the monohydrate hydrochloride salt of 1,10-Phenanthroline, a well-known metal-chelating agent. Its stability and solubility in water and various organic solvents make it a valuable reagent in numerous laboratory settings.

Table 1: Physical and Chemical Data

| Property | Value | References |

|---|---|---|

| CAS Number | 18851-33-7 | |

| Molecular Formula | C₁₂H₈N₂ · HCl · H₂O | |

| Molecular Weight | 234.68 g/mol | |

| Appearance | White/colorless crystalline powder | |

| Melting Point | 224 - 225 °C | |

| Solubility | Soluble in water (0.1 g/mL), DMSO, ethanol, and methanol (200 mM) | |

| Storage | Store at room temperature (≤30°C) in a dry place. Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months. |

| Stability | Stable under normal conditions. | |

Mechanism of Action and Key Applications

The primary mechanism of action for 1,10-Phenanthroline is its function as a high-affinity chelator of divalent metal ions. This property is the foundation for its widespread use in biochemistry, molecular biology, and drug design.

Metalloenzyme Inhibition

1,10-Phenanthroline is a potent inhibitor of metallopeptidases (MMPs) and other metalloenzymes. It functions by chelating and removing the essential metal cofactor (often Zn²⁺) from the enzyme's active site, rendering it an inactive apoenzyme. This makes it an invaluable tool for studying enzyme function and a reference inhibitor in drug screening assays.

Research in Ubiquitination and Cell Signaling

A critical application is the inhibition of JAMM/MPN+ domain-containing isopeptidases (DUBs), a family of deubiquitinating enzymes that are zinc-dependent. By inhibiting these DUBs, 1,10-Phenanthroline is widely used during cell lysis to preserve specific polyubiquitin chains, particularly K63-linked chains, which are otherwise rapidly cleaved. This is crucial for the accurate study of protein degradation and cell signaling pathways.

Drug Development and Anticancer Research

The compound itself and its transition metal complexes have demonstrated chemotherapeutic potential. It can induce a concentration-dependent cytotoxic effect in human carcinoma cell lines and is known to inhibit DNA synthesis in cancer cells. The planar phenanthroline ligand can intercalate with DNA, and its metal complexes can induce cell death via oxidative DNA cleavage and inhibition of critical cellular enzymes.

Molecular and Analytical Chemistry

When complexed with copper, 1,10-Phenanthroline exhibits nuclease activity, which has been harnessed to study DNA-protein interactions. It is also a classic analytical reagent used in the colorimetric determination of iron (II), forming a stable, intensely red-colored complex.

Visualizing Mechanisms and Workflows

Diagrams created using DOT language help clarify the compound's role in complex biological systems and experimental setups.

Mechanism of Metalloenzyme Inhibition

1,10-Phenanthroline inhibits metalloenzymes by sequestering the catalytic metal ion, a process visually outlined below.

Caption: Mechanism of metalloenzyme inhibition by 1,10-Phenanthroline.

Signaling Pathway: Ubiquitination Research

The compound is crucial for studying the ubiquitin system by preventing the removal of ubiquitin chains by certain DUBs.

Caption: Inhibition of JAMM DUBs in the ubiquitin pathway.

Experimental Workflow: Analysis of Ubiquitinated Proteins

A typical workflow for analyzing ubiquitinated proteins involves cell lysis with inhibitors like 1,10-Phenanthroline to preserve the post-translational modification for downstream analysis.

Caption: Workflow for immunoprecipitation of ubiquitinated proteins.

Detailed Experimental Protocols

The following protocols are provided as examples of how this compound is used in a research context.

Protocol 1: Cell Lysis for Preservation of Ubiquitinated Proteins

This protocol is designed to lyse cultured mammalian cells while inhibiting metalloproteases and JAMM-type DUBs to maintain the integrity of ubiquitinated proteins for downstream applications like immunoprecipitation and Western blotting.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (or other suitable lysis buffer)

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail

-

This compound

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Prepare Lysis Buffer: Immediately before use, prepare a complete lysis buffer. For each 1 mL of RIPA buffer, add the recommended amount of protease and phosphatase inhibitor cocktails.

-

Add DUB Inhibitor: Add 1,10-Phenanthroline to the complete lysis buffer to a final concentration of 1-10 mM. Ensure it is fully dissolved.

-

Cell Harvesting: Place the culture dish of adherent cells on ice and wash the cell monolayer twice with ice-cold PBS.

-

Cell Lysis: Aspirate the PBS completely and add the ice-cold complete lysis buffer containing 1,10-Phenanthroline to the plate (e.g., 500 µL for a 10 cm dish).

-

Incubation: Incubate the plate on ice for 15-20 minutes, gently swirling occasionally.

-

Collection: Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collection of Supernatant: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This lysate is now ready for protein quantification and downstream analysis.

Protocol 2: In Vitro Metalloproteinase (MMP) Inhibition Assay

This is a general protocol for a fluorogenic assay to determine the inhibitory activity of compounds against a purified MMP, using 1,10-Phenanthroline as a positive control for inhibition.

Materials:

-

Recombinant active MMP (e.g., MMP-2 or MMP-9)

-

MMP Assay Buffer (e.g., Tris-based buffer containing CaCl₂, ZnCl₂, and Brij-35)

-

Fluorogenic MMP substrate

-

This compound (as inhibitor control)

-

Test compounds

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 1,10-Phenanthroline in an appropriate solvent (e.g., water or DMSO).

-

Dilute the MMP enzyme and fluorogenic substrate to their working concentrations in the MMP Assay Buffer.

-

-

Assay Setup: In the wells of the 96-well plate, add the following:

-

Blank: Assay Buffer and substrate (no enzyme).

-

Negative Control (100% Activity): Assay Buffer, enzyme, and solvent vehicle.

-

Positive Control (Inhibitor): Assay Buffer, enzyme, and a serial dilution of 1,10-Phenanthroline.

-

Test Compound: Assay Buffer, enzyme, and a serial dilution of the test compound.

-

-

Pre-incubation: Add the enzyme to the wells containing buffer and inhibitors/compounds. Pre-incubate for 15-20 minutes at 37°C to allow for inhibitor binding.

-

Initiate Reaction: Add the fluorogenic MMP substrate to all wells to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes at 37°C, using the appropriate excitation and emission wavelengths for the substrate.

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all readings.

-

Determine the reaction rate (slope of fluorescence vs. time).

-

Calculate the percentage of inhibition for each concentration of 1,10-Phenanthroline and the test compounds relative to the negative control.

-

Plot the percent inhibition versus inhibitor concentration and determine the IC₅₀ value.

-

Safety and Handling

This compound is classified as acutely toxic if swallowed and is very toxic to aquatic life with long-lasting effects.

Table 2: Hazard and Safety Information

| Category | Information | References |

|---|---|---|

| GHS Classification | Acute Toxicity, Oral (Category 3); Acute Aquatic Hazard (Category 1); Chronic Aquatic Hazard (Category 1) | |

| Signal Word | Danger | |

| Hazard Statements | H301: Toxic if swallowed. H410: Very toxic to aquatic life with long lasting effects. | |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated area and avoid generating dust.

1,10-Phenanthroline monohydrochloride monohydrate molecular weight and formula

An In-depth Technical Guide to 1,10-Phenanthroline Monohydrochloride Monohydrate

This guide provides a comprehensive overview of this compound, a heterocyclic organic compound with significant applications in research, particularly in drug development and analytical chemistry. The information is tailored for researchers, scientists, and professionals in the pharmaceutical industry.

Core Chemical Properties and Identifiers

This compound is a stable, water-soluble compound widely recognized for its potent metal-chelating properties.[1][2] It is frequently utilized as a reagent in analytical chemistry and as a foundational structure in the development of therapeutic agents.[1][3]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₈N₂ · HCl · H₂O[1][4] |

| Molecular Weight | 234.68 g/mol [1][4] |

| CAS Number | 18851-33-7[1][4] |

| Appearance | White to off-white crystalline powder[1][2] |

| Melting Point | 224-225 °C[2][5] |

| Solubility | Soluble in water[1][2] |

| Storage Conditions | Store at ≤30°C[1]. Stock solutions in DMSO or water can be stored at -20°C for up to three months.[2] |

Mechanism of Action and Key Applications

The primary mechanism of action for 1,10-phenanthroline is its function as a high-affinity chelator of divalent metal ions.[2] This property allows it to inhibit metalloenzymes, particularly those containing zinc.[1][2] It is a potent inhibitor of JAMM-type isopeptidases (DUBs) through the chelation of the active site Zn²⁺ ion.[2]

In cancer research, it has been shown to inhibit DNA synthesis in cancer cells and induce a concentration-dependent cytotoxic effect.[1] Its metal complexes, in particular, exhibit enhanced cytotoxic responses.[1] Furthermore, its antifungal properties are attributed to the disruption of mitochondrial function.[1]

Table 2: Primary Applications in Research and Development

| Application Area | Description |

| Analytical Chemistry | Widely used as an indicator for the colorimetric determination of iron, forming a stable, colored complex with Fe²⁺.[1][2][6] |

| Drug Development | Serves as a structural scaffold or ligand for creating drug molecules with specific biological activities, including anti-cancer and antibacterial properties.[3] |

| Enzyme Inhibition | Acts as an inhibitor of metallopeptidases, making it a valuable tool for studying enzyme function and pathways.[1] |

| Cancer Research | Demonstrates chemotherapeutic potential, with both the parent compound and its metal complexes being studied for their cytotoxic effects on carcinoma cell lines.[1] |

| Materials Science | Utilized in the synthesis of Metal-Organic Frameworks (MOFs) and other photosensitive materials due to its coordination capabilities.[3] |

| Photochemistry | Functions as a photosensitizer in various photochemical reactions.[3] |

Experimental Protocols

Protocol 1: Colorimetric Determination of Iron (Fe²⁺)

This protocol outlines the standard procedure for quantifying iron using 1,10-phenanthroline, which forms a red-orange complex with ferrous ions. The intensity of the color, measured by spectrophotometry, is proportional to the iron concentration.[6]

Materials:

-

This compound solution (0.1% w/v in water)[6]

-

Hydroxylamine hydrochloride solution (10% w/v in water)[6]

-

Sodium acetate buffer solution[6]

-

Standard iron solution (prepared from ferrous ammonium sulfate)[6][7]

-

Sample containing an unknown iron concentration

-

Volumetric flasks (100 mL)

-

Spectrophotometer

Methodology:

-

Sample Preparation: An accurately measured volume of the iron-containing sample is pipetted into a 100 mL volumetric flask.

-

Reduction of Iron: To ensure all iron is in the ferrous (Fe²⁺) state, 1 mL of hydroxylamine hydrochloride solution is added. This reducing agent converts any Fe³⁺ to Fe²⁺.[6][7]

-

Complex Formation: 10 mL of the 1,10-phenanthroline solution is added to the flask. The phenanthroline chelates the Fe²⁺ ions to form the colored complex.[6]

-

pH Adjustment: 8 mL of sodium acetate solution is added to buffer the solution to a pH between 6 and 9, the optimal range for color development.[6]

-

Incubation: The solution is diluted to the 100 mL mark with distilled water, mixed thoroughly, and allowed to stand for at least 10 minutes for the color to fully develop.[6][7]

-

Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 508-510 nm, using a blank solution (containing all reagents except iron) as the reference.[6]

-

Quantification: The concentration of iron in the sample is determined by comparing its absorbance to a calibration curve prepared from standard iron solutions.

Key Molecular Interactions and Pathways

The utility of 1,10-phenanthroline in biological and chemical systems stems from its rigid, planar structure and the presence of two nitrogen atoms positioned to form a stable five-membered ring with a central metal ion.

Chelation Mechanism

The two nitrogen atoms in the 1,10-phenanthroline molecule act as a bidentate ligand, donating their lone pairs of electrons to a metal cation. This interaction forms two coordinate covalent bonds, resulting in a highly stable chelate complex. This mechanism is central to its role in inhibiting zinc-dependent enzymes and quantifying metal ions like iron.

Logical Workflow in Drug Development

In drug discovery, 1,10-phenanthroline serves as a versatile ligand. Its derivatives and metal complexes are synthesized and screened for therapeutic activity, particularly in oncology. The workflow involves modifying the core phenanthroline structure to enhance properties like cytotoxicity and target specificity.

References

- 1. toku-e.com [toku-e.com]

- 2. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [chemicalbook.com]

- 3. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]

- 4. This compound - 1,10-Phenanthroline hydrochloride monohydrate [sigmaaldrich.com]

- 5. 1,10-Phenanthroline monohydrochloride | CAS#:3829-86-5 | Chemsrc [chemsrc.com]

- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 7. tau.ac.il [tau.ac.il]

1,10-Phenanthroline monohydrochloride monohydrate solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,10-phenanthroline monohydrochloride monohydrate in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction

1,10-Phenanthroline is a heterocyclic organic compound widely used as a chelating agent for various metal ions. Its monohydrochloride monohydrate form is often preferred in biological and chemical applications due to its enhanced stability and solubility characteristics. A thorough understanding of its solubility in different solvent systems is critical for its effective use in experimental design, formulation development, and analytical method development. This guide summarizes the available quantitative and qualitative solubility data, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing compound solubility.

Solubility Data

The solubility of 1,10-phenanthroline can vary depending on its form (anhydrous, monohydrate, or hydrochloride monohydrate). The following tables summarize the available quantitative solubility data for this compound and the closely related 1,10-phenanthroline monohydrate to provide a comparative reference. It is important to note the discrepancies in some of the reported values, which may arise from different experimental conditions such as temperature and pH.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature |

| Water | 2 mg/mL[1] | Room Temperature[1] |

| Dimethyl Sulfoxide (DMSO) | Up to 5 mg/mL[1] | Not Specified |

Note: There are conflicting reports regarding the water solubility of this compound. While one source indicates solubility up to 2 mg/mL[1], other qualitative descriptions suggest it is "soluble" or "freely soluble". Researchers are advised to experimentally determine the solubility in their specific aqueous system.

Table 2: Quantitative Solubility of 1,10-Phenanthroline Monohydrate (for reference)

| Solvent | Solubility | Temperature |

| Water | 3.3 g/L[2][3] | 20 °C[2][3] |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[4] | Not Specified |

| 39 mg/mL[5] | Not Specified | |

| Dimethylformamide (DMF) | ~30 mg/mL[4] | Not Specified |

| Ethanol | ~1 mg/mL[4] | Not Specified |

Solubility Profile

Aqueous Solubility

This compound is generally considered to be soluble in water[6][7][8][9]. The presence of the hydrochloride salt significantly enhances its aqueous solubility compared to the free base or the monohydrate form. However, as noted, the precise quantitative solubility in water has been reported with some variation. Factors such as pH and the presence of buffers can influence the extent of its solubility. For applications requiring high concentrations in aqueous media, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then dilute with the aqueous buffer of choice[4].

Organic Solvent Solubility

This compound is soluble in polar organic solvents.

-

Dimethyl Sulfoxide (DMSO): The compound exhibits good solubility in DMSO, with reports indicating solubility up to 5 mg/mL[1]. Solutions in DMSO are also noted to be stable for extended periods when stored at low temperatures[6][7].

-

Alcohols (Ethanol, Methanol): While specific quantitative data for the hydrochloride monohydrate is limited, the related monohydrate form is soluble in ethanol[4]. It is expected that the hydrochloride salt would also be soluble in lower alcohols.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible experimental results. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

This compound

-

Solvent of interest (e.g., water, buffer, organic solvent)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant.

-

Filter the sample through a suitable syringe filter to remove any undissolved particles.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination (High-Throughput Screening)

This method is often used in early drug discovery to rapidly assess the apparent solubility of a large number of compounds.

Materials:

-

This compound stock solution (typically in DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

In a 96-well plate, add the aqueous buffer to each well.

-

Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in each well to achieve a range of final concentrations.

-

Allow the plate to incubate at a controlled temperature for a short period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: General workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is always recommended to experimentally verify the solubility under the specific conditions of your experiment.

References

- 1. 1,10-Phenanthroline HCl | Molecular Kinetics [molecularkinetics.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. 1,10-Phenanthroline monohydrate – DRM CHEM [drm-chem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [chemicalbook.com]

- 7. 1,10-PHENANTHROLINIUM CHLORIDE MONOHYDRATE | 18851-33-7 [amp.chemicalbook.com]

- 8. 1,10-Phenanthroline monohydrochloride | CAS#:3829-86-5 | Chemsrc [chemsrc.com]

- 9. 1-10,PHENANTHROLINE HYDROCHLORIDE AR 216070005 Reagents 18851-33-7 | C12H9ClN2.H2O | BiochemoPharma [biochemopharma.fr]

Stability and Storage of 1,10-Phenanthroline Monohydrochloride Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1,10-phenanthroline monohydrochloride monohydrate. Adherence to these guidelines is crucial for maintaining the integrity, purity, and performance of this reagent in research and development applications.

Overview of Chemical Stability

Factors Affecting Stability

Several factors can influence the stability of this compound:

-

Moisture: The compound is a monohydrate and is susceptible to changes in humidity. It is described as moisture-sensitive and should be protected from moisture to prevent physical changes and potential degradation.[1][3][4]

-

Light: Exposure to direct sunlight or other sources of high-intensity light should be avoided.[1] Photodegradation can occur in phenanthroline-based compounds, leading to the formation of unwanted byproducts.

-

Temperature: Elevated temperatures can accelerate the degradation of the compound. It is recommended to store it in a cool environment.[5][6]

-

Air: Contact with air, particularly the oxygen component, can lead to oxidation.[1]

-

Incompatible Materials: Strong oxidizing agents can react with this compound and should be avoided.[5][6]

The logical relationship of these factors influencing the stability of the compound is illustrated in the diagram below.

Caption: Factors influencing the chemical stability of this compound.

Recommended Storage Conditions and Shelf Life

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended.

| Parameter | Recommendation | Source(s) |

| Temperature | Cool, room temperature.[5][6] | [5][6] |

| Atmosphere | Store in a tightly sealed container.[1][5][7] An inert atmosphere is beneficial. | [1][5][7] |

| Humidity | Store in a dry place, protected from moisture.[1][3][7] | [1][3][7] |

| Light | Protect from direct sunlight.[1] | [1] |

| Container | Original, tightly closed container.[1][5] | [1][5] |

| Incompatibilities | Store away from strong oxidizing agents.[5][6] | [5][6] |

| Solid Shelf Life | Stable for 2 years from the date of purchase as supplied. | |

| Solution Shelf Life | Solutions in DMSO or distilled water may be stored at -20°C for up to 3 months. |

Experimental Protocols for Stability Assessment

Caption: Generalized workflow for stability testing of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[8]

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

-

At specified time points, withdraw aliquots, neutralize them, and analyze by a validated stability-indicating method (e.g., HPLC-UV).

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂).

-

Store the solution at room temperature.

-

Monitor the degradation over time by analyzing samples at various intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

-

Analyze the samples at different time points for any signs of degradation or changes in physical appearance.

-

-

Photostability:

-

Expose the solid compound and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Include a dark control sample to differentiate between light- and thermally-induced degradation.

-

Analyze the exposed and control samples after a defined period.

-

Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period or shelf life under recommended storage conditions.

-

Protocol:

-

Store multiple batches of this compound in the proposed container closure system under both long-term (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and accelerated (e.g., 40°C ± 2°C / 75% RH ± 5% RH) conditions.[5]

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[5]

-

Analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.

-

Handling and Disposal

When handling this compound, it is important to use appropriate personal protective equipment, including gloves and safety glasses.[7] Work should be conducted in a well-ventilated area to avoid inhalation of dust.[7] Spills should be cleaned up promptly to prevent environmental contamination, as the substance is very toxic to aquatic life.[1] Dispose of the compound and its containers in accordance with local, state, and federal regulations for hazardous waste.[2]

Conclusion

This compound is a stable chemical when stored under the recommended conditions. By protecting it from moisture, light, excessive heat, and incompatible substances, researchers can ensure its quality and reliability for their applications. The implementation of robust stability testing protocols, guided by principles such as those from the ICH, is essential for defining a precise shelf life and understanding the degradation profile of this important reagent.

References

- 1. mastercontrol.com [mastercontrol.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Spectrophotometric Determination of Iron Using 1,10-Phenanthroline Monohydrochloride Monohydrate

Introduction

The spectrophotometric determination of iron using 1,10-phenanthroline is a well-established and sensitive method for quantifying iron in various samples, including water, pharmaceuticals, and biological materials.[1][2][3] This method relies on the formation of a stable, intensely colored complex between ferrous iron (Fe²⁺) and 1,10-phenanthroline.[1][4][5] The intensity of the orange-red color is directly proportional to the concentration of iron, which can be measured using a spectrophotometer.[6]

Principle of the Method

The core of this analytical method is the reaction where three molecules of 1,10-phenanthroline (a bidentate ligand) chelate a single ferrous iron (Fe²⁺) ion. This reaction results in the formation of a stable coordination complex, tris(1,10-phenanthroline)iron(II), often referred to as ferroin.[2][3] This complex exhibits a strong absorbance in the visible region of the electromagnetic spectrum.[5]

Since 1,10-phenanthroline reacts specifically with Fe²⁺, any ferric iron (Fe³⁺) present in the sample must first be reduced to the ferrous state.[1] A reducing agent, commonly hydroxylamine hydrochloride, is added to the sample to ensure that the total iron content is converted to Fe²⁺ before the complexing agent is introduced.[1][5] The reaction is typically carried out in a slightly acidic to neutral pH range, which is maintained by a buffer solution such as sodium acetate, to ensure rapid and complete color development.[1][7]

The concentration of the iron complex is then determined by measuring its absorbance at the wavelength of maximum absorbance (λmax) and applying the Beer-Lambert law.

Signaling Pathway and Chemical Principles

The following diagram illustrates the chemical principle behind the spectrophotometric determination of iron with 1,10-phenanthroline.

Quantitative Data Summary

The key parameters for the spectrophotometric determination of iron using 1,10-phenanthroline are summarized in the table below.

| Parameter | Value | Reference(s) |

| Wavelength of Max. Absorbance (λmax) | 508 - 510 nm | [1][5][6] |

| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹ | [1][5] |

| Optimal pH Range | 2 - 9 | [1][4] |

| Recommended pH for Rapid Color Dev. | 2.9 - 3.5 | [2][7] |

| Complex Stoichiometry (Fe²⁺:Phenanthroline) | 1:3 | [2][8] |

| Color of Complex | Orange-Red | [2][6] |

| Stability | The colored complex is very stable over long periods. | [1][4][5] |

| Linearity | Obeys Beer's Law over a significant concentration range. | [1][4][5] |

Potential Interferences

Several ions and chemical species can interfere with this method. It is crucial to consider these potential interferences when developing a specific application.

| Interfering Substance | Effect | Mitigation Strategy | Reference(s) |

| Strong Oxidizing Agents | Prevent the complete reduction of Fe³⁺ to Fe²⁺. | Add an excess of hydroxylamine hydrochloride. | [2][9] |

| Cyanide, Nitrite, Phosphates | Interfere with color development. | Boil with acid to remove cyanide and nitrite. Citrate can be added to counter phosphate interference. | [2][9] |

| Metal Ions (e.g., Cr, Zn, Co, Cu, Ni) | Form complexes with 1,10-phenanthroline, which can reduce the intensity of the iron complex color. | Add a larger excess of the 1,10-phenanthroline solution. | [2][9] |

| Metal Ions (e.g., Bi, Cd, Hg, Ag) | Can precipitate the 1,10-phenanthroline reagent. | Add an excess of the 1,10-phenanthroline solution. | [2][9] |

| Fe³⁺ (for selective Fe²⁺ determination) | Can be slowly reduced by 1,10-phenanthroline itself, leading to unstable readings. | Mask Fe³⁺ using fluoride or other complexing agents. | [9][10][11] |

Experimental Protocols

1. Preparation of Reagents

-

Standard Iron Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O].[6]

-

Dissolve the solid in a 1-liter volumetric flask with deionized water containing 2.5 mL of concentrated sulfuric acid.[1][4]

-

Dilute to the mark with deionized water and mix thoroughly. This solution contains 100 mg of Fe per liter (100 ppm).

-

-

1,10-Phenanthroline Solution (0.1% w/v):

-

Hydroxylamine Hydrochloride Solution (10% w/v):

-

Sodium Acetate Buffer Solution (10% w/v):

2. Construction of the Calibration Curve

-

Prepare a series of working standard solutions by pipetting appropriate volumes (e.g., 1, 5, 10, 25, and 50 mL) of the standard iron stock solution into separate 100 mL volumetric flasks.[1][4]

-

Prepare a blank by adding 50 mL of deionized water to another 100 mL volumetric flask.[1]

-

To each flask (including the blank and standards), add 1 mL of the hydroxylamine hydrochloride solution.[1][4]

-

Add 10 mL of the 1,10-phenanthroline solution to each flask.[1][4]

-

Add 8 mL of the sodium acetate buffer solution to each flask and mix.[1][4]

-

Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.[1]

-

Allow the solutions to stand for at least 10 minutes for the color to fully develop.[1][4]

-

Set the spectrophotometer to the predetermined λmax (approximately 510 nm).

-

Use the blank solution to zero the absorbance of the spectrophotometer.

-

Measure the absorbance of each standard solution.

-

Plot a graph of absorbance (y-axis) versus iron concentration (x-axis). This is the calibration curve.

3. Analysis of an Unknown Sample

-

Prepare the unknown sample by dissolving it in a suitable solvent and diluting it as necessary to bring the iron concentration within the range of the calibration curve.

-

Transfer a known volume (aliquot) of the prepared unknown solution into a 100 mL volumetric flask.

-

Follow steps 3 through 7 from the "Construction of the Calibration Curve" protocol to develop the color.

-

Measure the absorbance of the unknown sample solution at the same λmax used for the standards.

-

Determine the concentration of iron in the prepared sample by using the equation of the line from the calibration curve or by direct interpolation from the graph.

-

Calculate the concentration of iron in the original, undiluted sample by accounting for all dilution factors.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for iron determination.

References

- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 2. NEMI Method Summary - 3500-Fe B [nemi.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. tau.ac.il [tau.ac.il]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. web.pdx.edu [web.pdx.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Determination of Metal Ions using 1,10-Phenanthroline Monohydrochloride Monohydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction 1,10-Phenanthroline (o-phenanthroline) is a robust heterocyclic organic compound that functions as a bidentate chelating agent, forming stable and intensely colored complexes with various metal ions.[1][2] Its high sensitivity and reliability make it a cornerstone reagent in analytical chemistry, particularly for the colorimetric determination of iron.[3][4] The protocol primarily focuses on the quantification of ferrous iron (Fe²⁺). When all iron in a sample is reduced to the ferrous state, this method allows for the determination of the total iron concentration.[5] The resulting orange-red complex with Fe²⁺ has a maximum absorbance at approximately 510 nm, and the intensity of the color, which is stable over a wide pH range (2-9), is directly proportional to the iron concentration, adhering to the Beer-Lambert law.[6][7]